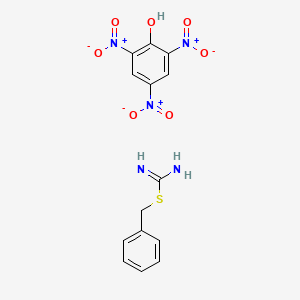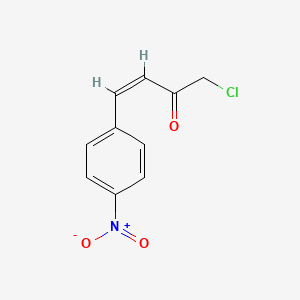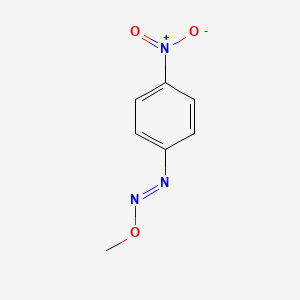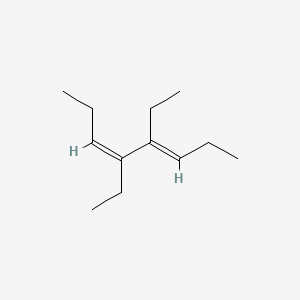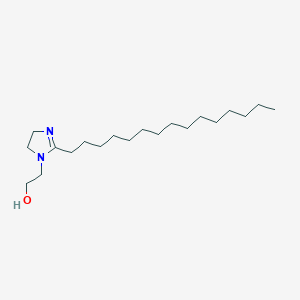
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C20H40N2O and a molecular weight of 324.54 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structure, which includes a long pentadecyl chain and an ethanol group attached to the imidazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a long-chain alkylamine with glyoxal and ammonia or an ammonium salt under controlled conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the formulation of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to integrate into lipid membranes, affecting membrane-associated processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pentadecyl-2-imidazoline-1-ethanol
- 1-(2-Hydroxyethyl)-2-pentadecyl-2-imidazoline
- 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
Uniqueness
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is unique due to its specific structure, which includes a long pentadecyl chain and an ethanol group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
21631-87-8 |
|---|---|
Fórmula molecular |
C20H40N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23/h23H,2-19H2,1H3 |
Clave InChI |
YHBKGPLIVWDELL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=NCCN1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


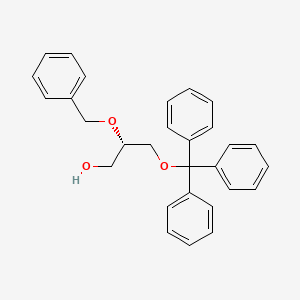
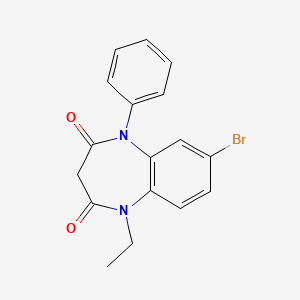
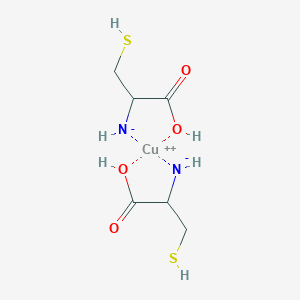

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
